molecular formula C9H16Cl2O2 B14476846 Propanoic acid, 2,2-dichloro-, hexyl ester CAS No. 68144-75-2

Propanoic acid, 2,2-dichloro-, hexyl ester

Cat. No.: B14476846
CAS No.: 68144-75-2
M. Wt: 227.12 g/mol
InChI Key: ASUBPNKOFQTFNU-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dichloro-, hexyl ester is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with two chlorine atoms attached to the second carbon and a hexyl group esterified to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dichloro-, hexyl ester typically involves the esterification of 2,2-dichloropropanoic acid with hexanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

2,2-dichloropropanoic acid+hexanolH2SO4propanoic acid, 2,2-dichloro-, hexyl ester+water\text{2,2-dichloropropanoic acid} + \text{hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,2-dichloropropanoic acid+hexanolH2​SO4​​propanoic acid, 2,2-dichloro-, hexyl ester+water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dichloro-, hexyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

    Hydrolysis: 2,2-dichloropropanoic acid and hexanol.

    Reduction: 2,2-dichloropropanol and hexanol.

    Substitution: Various substituted propanoic acids depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dichloro-, hexyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dichloro-, hexyl ester primarily involves its hydrolysis to release 2,2-dichloropropanoic acid and hexanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. The released 2,2-dichloropropanoic acid can then interact with various molecular targets, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, hexyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    Propanoic acid, 2,3-dichloro-, hexyl ester: Similar structure but with chlorine atoms on different carbons, leading to different reactivity.

    Butanoic acid, 2,2-dichloro-, hexyl ester: Similar ester but with a longer carbon chain in the acid part.

Uniqueness

Propanoic acid, 2,2-dichloro-, hexyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid backbone. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

68144-75-2

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

hexyl 2,2-dichloropropanoate

InChI

InChI=1S/C9H16Cl2O2/c1-3-4-5-6-7-13-8(12)9(2,10)11/h3-7H2,1-2H3

InChI Key

ASUBPNKOFQTFNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

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